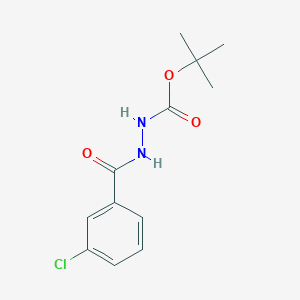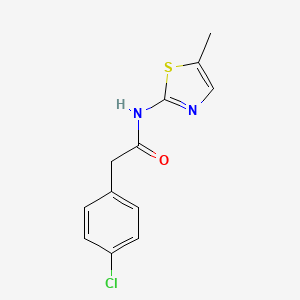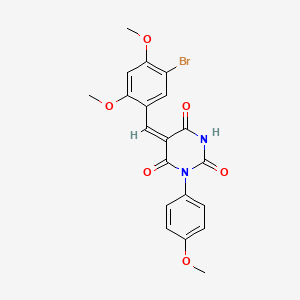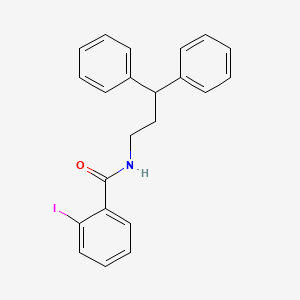![molecular formula C17H13BrN4O3S2 B5058790 5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione CAS No. 6238-17-1](/img/structure/B5058790.png)
5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves the reaction of barbituric acid with different aldehydes and ketenes under various conditions. For instance, the alkylation of related dihydro-pyrano[2,3-d:6,5-d']dipyrimidine derivatives can be achieved through methylation with dimethyl sulfate in the presence of LiOH in aqueous solutions, leading to the formation of dimethyl derivatives (Kvasha et al., 2004). Such synthetic pathways are crucial for introducing various functional groups that can alter the physical and chemical properties of the final compound.
Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidine derivatives, including our compound of interest, is characterized by the presence of hydrogen-bonded chains and isostructural features, which are essential for their chemical behavior and reactivity. The study of isostructural compounds with bromophenyl groups has shown that molecules are linked into chains by single C-H...pi(arene) hydrogen bonds, indicating a significant aspect of their molecular arrangement (Portilla et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrano[2,3-d]pyrimidine derivatives encompasses a variety of reactions, including glycosylation and alkylation. For example, glycosylation reactions of phenyl-substituted analogs through di-O-trimethylsilyl derivatives with excess tetra-O-acetyl-β-D-ribofuranose result in the formation of mono- and bis-ribosylated products, showcasing the compound's versatility in forming glycoside analogs (Fedorova et al., 2007).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Pyrimidine derivatives are known to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-26-16-19-12(23)10-9(7-3-5-8(18)6-4-7)11-13(24)20-17(27-2)22-15(11)25-14(10)21-16/h3-6,9H,1-2H3,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWOESHYQRECRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(O2)N=C(NC3=O)SC)C4=CC=C(C=C4)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387495 |
Source


|
| Record name | STK606564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2,8-bis(methylsulfanyl)-5H-pyrano[2,3-d:6,5-d']dipyrimidine-4,6-diol | |
CAS RN |
6238-17-1 |
Source


|
| Record name | STK606564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)



![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)
